Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-
Description
Chemical Identity: The compound "Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-" (CAS 37595-74-7) is an aniline derivative where two trifluoromethylsulfonyl (CF₃SO₂) groups are attached to the nitrogen atom. It is also known as N,N-bis(trifluoromethylsulfonyl)aniline or N-phenyl-bis(trifluoromethanesulfonimide) .
Properties
IUPAC Name |
[N-(trifluoromethylsulfonyloxy)anilino] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO6S2/c9-7(10,11)22(16,17)20-15(6-4-2-1-3-5-6)21-23(18,19)8(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPSVOVGJVAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449027 | |
| Record name | Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102745-33-5 | |
| Record name | Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- typically involves the reaction of benzenamine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamine derivatives, while oxidation reactions can produce sulfonylated products .
Scientific Research Applications
Chemistry: In organic synthesis, Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is used as a reagent for introducing trifluoromethylsulfonyl groups into organic molecules. This modification can enhance the chemical and physical properties of the target compounds .
Biology and Medicine: Its unique structural features can be exploited to design molecules with improved bioactivity and stability .
Industry: In the materials science industry, Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is used in the synthesis of advanced materials with enhanced properties such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism by which Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- exerts its effects involves the interaction of its trifluoromethylsulfonyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physical Comparisons
Key Differentiators
Electronic Effects : The trifluoromethylsulfonyl groups in the target compound provide stronger electron-withdrawing effects compared to methoxy or alkyl substituents in analogues like 3,4,5-trimethoxy-N-isopropyl aniline .
Thermal Stability : The target compound’s melting point (100–102°C) exceeds that of many sulfonamides, indicating superior stability for high-temperature processes .
Application Scope : Unlike fluorinated anilines (e.g., 3,5-difluoroaniline), the target compound’s sulfonyl groups enable use in catalysis or materials science rather than solely pharmaceuticals .
Biological Activity
Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
- Molecular Formula : C7H6F6N2O4S2
- Molecular Weight : 326.25 g/mol
- IUPAC Name : Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-
- Structure : The presence of trifluoromethyl groups enhances the lipophilicity and reactivity of the compound.
The biological activity of Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups can facilitate binding to enzyme active sites, potentially inhibiting their function. This compound is believed to act as an inhibitor for specific enzymes involved in cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in targeted cells.
Antitumor Effects
Recent studies have investigated the antitumor properties of related compounds, which may provide insights into the potential effects of Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-:
- In Vitro Studies : Research has shown that fluorinated aromatic compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar functionalities were effective against melanoma and other tumor types by inducing apoptosis through ROS pathways .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| CBEO | SK-MEL-28 | 18.65 | ROS Production |
| Similar Compounds | Various Tumors | Varies | Enzyme Inhibition |
Toxicity Studies
While investigating the biological activity, it is crucial to assess the toxicity profiles of such compounds. In zebrafish models, moderate embryotoxicity has been observed at certain concentrations, indicating a need for careful evaluation in therapeutic applications .
Case Studies
- Antitumor Activity : A study focusing on fluorinated compounds demonstrated that they could significantly inhibit tumor growth in vitro by increasing ROS levels and inducing apoptosis in melanoma cells . The IC50 values indicated potent activity at low concentrations.
- Toxicological Assessment : In a zebrafish model, exposure to similar fluorinated compounds resulted in observable toxicity at higher concentrations, emphasizing the importance of dosage when considering therapeutic applications .
- Enzyme Interaction Studies : Research on related sulfonamide derivatives indicated that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, suggesting a potential for drug development targeting metabolic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
